![molecular formula C12H21NO4 B15230925 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azetidine ring. The compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the azetidine ring using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the Boc-protected azetidine with a butanoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been developed to enhance the efficiency and sustainability of such synthetic processes .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the azetidine ring, leading to the formation of various derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: The carboxylic acid moiety can participate in amide bond formation with amines, leading to the synthesis of peptides and other amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Coupling: DCC and DMAP are typical reagents for amide bond formation.
Major Products:
Substitution Products: Various substituted azetidines.
Deprotected Amines: Free amine derivatives.
Amides: Peptides and other amide-containing compounds.
科学研究应用
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drug candidates and bioactive compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The Boc-protected amine can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}acetic acid
- 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the carbon chain attached to the azetidine ring. For example, 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has a propanoic acid moiety instead of a butanoic acid moiety.
- Reactivity: The reactivity of these compounds can vary based on the substituents attached to the azetidine ring and the carboxylic acid moiety.
- Applications: While all these compounds are used in organic synthesis and medicinal chemistry, their specific applications may differ based on their structural features and reactivity.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-9(10(14)15)8-6-13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI 键 |
LEEYCUURZBGUFT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
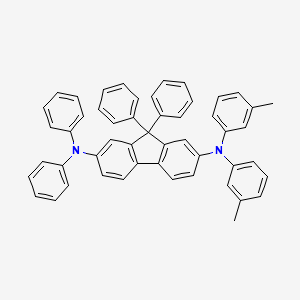
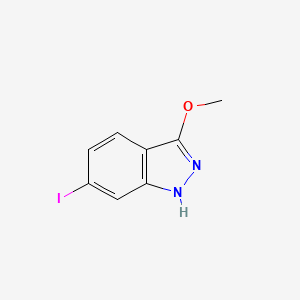

![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)



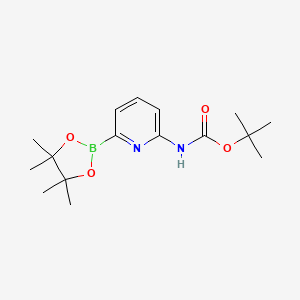
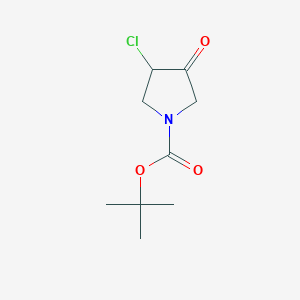
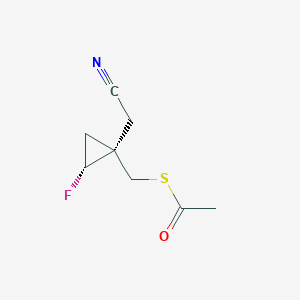
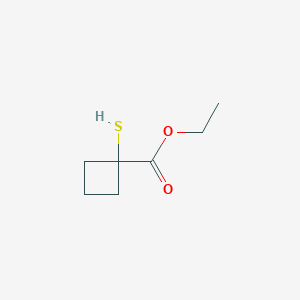
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
